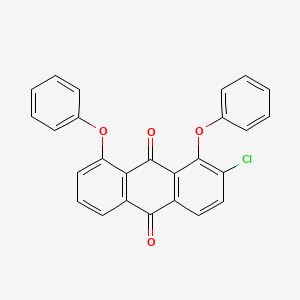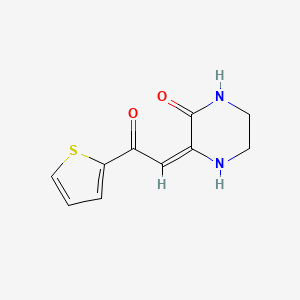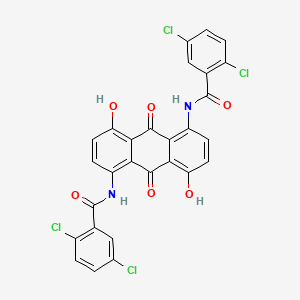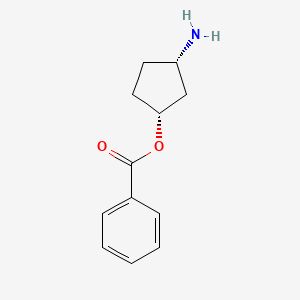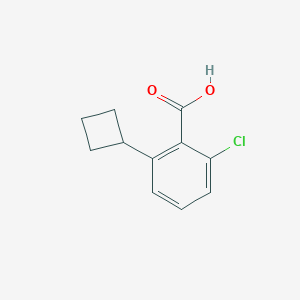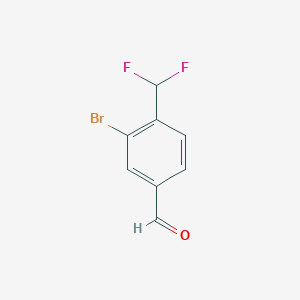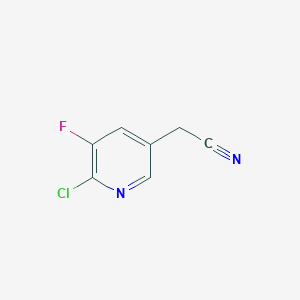
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is a complex organic compound characterized by its unique structure, which includes dimethoxy, nitro, and diphenylbenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the introduction of the diphenylamine moiety through a coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,5-dimethoxy-2-amino-N,N-diphenylbenzamide, while substitution reactions can produce various methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of interactions and applications, making it valuable for targeted research and development efforts.
Propiedades
Número CAS |
61212-78-0 |
|---|---|
Fórmula molecular |
C21H18N2O5 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2-nitro-N,N-diphenylbenzamide |
InChI |
InChI=1S/C21H18N2O5/c1-27-19-13-17(18(23(25)26)14-20(19)28-2)21(24)22(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
CULSQGIKWKPQCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


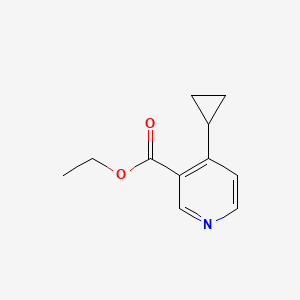
![[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B13128594.png)

![2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13128598.png)
